Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C15H14O6 and a molecular weight of 290.27 g/mol . This compound is characterized by the presence of a furan ring, a formyl group, and a methoxyphenoxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-hydroxymethylfurfural with 2-formyl-6-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 5-[(2-carboxy-6-methoxyphenoxy)methyl]furan-2-carboxylate.
Reduction: Methyl 5-[(2-hydroxymethyl-6-methoxyphenoxy)methyl]furan-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the methoxyphenoxy group can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-aminophenyl)furan-2-carboxylate
- Methyl 5-methyl-2-furoate
- Methyl 5-formylpyridine-2-carboxylate
Uniqueness
Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate is unique due to its combination of a furan ring, formyl group, and methoxyphenoxy group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-18-12-5-3-4-10(8-16)14(12)20-9-11-6-7-13(21-11)15(17)19-2/h3-8H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALGZTKUMUXDMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(O2)C(=O)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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